N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a bifuran-methyl moiety and a para-substituted trifluoromethoxy group on the benzamide ring. The trifluoromethoxy group is known for enhancing metabolic stability and lipophilicity in medicinal and agrochemical contexts, while the bifuran system may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4/c18-17(19,20)25-13-3-1-11(2-4-13)16(22)21-9-14-5-6-15(24-14)12-7-8-23-10-12/h1-8,10H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMCGOCROKEJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=C(O2)C3=COC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the bifuran moiety and the trifluoromethoxybenzamide core. The final step involves coupling the bifuran moiety with the trifluoromethoxybenzamide core under appropriate reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones under oxidative conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The bifuran moiety may interact with biological macromolecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Key Structural Features:
- Backbone : Benzamide core with a bifuran-methyl substituent.
- Substituents: Trifluoromethoxy group (CF₃O⁻): Positioned at the para position on the benzamide ring.
Analogous Compounds:
Key Observations :
- Core Heterocycles: Diflufenican’s pyridine-carboxamide structure highlights how core heterocycles influence bioactivity (e.g., herbicidal vs.
Characterization Techniques:
- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm thione tautomers in triazole analogs, a method applicable to verifying bifuran-methyl connectivity .
- NMR/HRMS : reports ¹H/¹³C NMR shifts for bipyridinylmethyl purines, providing reference data for comparing electronic effects of trifluoromethoxy vs. trifluoromethyl groups .
Physicochemical Properties
Predicted or experimental data for analogs (extrapolated trends):
Trends :
- Trifluoromethoxy vs.
- Bifuran System : Likely reduces conformational flexibility, enhancing binding specificity compared to simpler alkyl chains .
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Bifuran moiety : This component contributes to the compound's ability to interact with biological macromolecules.
- Trifluoromethoxy group : Enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.
The compound has the following chemical properties:
- CAS Number : 2034254-99-2
- Molecular Weight : 325.30 g/mol
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The trifluoromethoxy group increases metabolic stability and enhances the compound's ability to penetrate cell membranes. The bifuran moiety is capable of forming hydrogen bonds and π-π interactions with proteins and nucleic acids, modulating their functions effectively.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays showed that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). The IC50 values indicate significant potency, with values reported around 25.72 μM for MCF cells .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 25.72 | Induces apoptosis |
| U87 | 45.2 | Cytotoxic effects observed |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Against Bacteria : this compound demonstrated effectiveness against several strains of gram-positive bacteria. The agar diffusion method was employed to assess its antibacterial activity .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Bacillus subtilis | 0.031 mg/mL |
Case Studies
- In Vivo Studies : In a study involving tumor-bearing mice, administration of this compound resulted in reduced tumor growth compared to control groups, suggesting its potential as an effective anticancer agent .
- Mechanistic Insights : Further investigations revealed that the compound interacts with key signaling pathways involved in cell proliferation and apoptosis, providing a rationale for its observed biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
